molecular formula C8H11BrN2 B14064447 (1-(2-Bromophenyl)ethyl)hydrazine

(1-(2-Bromophenyl)ethyl)hydrazine

Cat. No.: B14064447
M. Wt: 215.09 g/mol
InChI Key: KYAVTRXZMJJWTO-UHFFFAOYSA-N
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Description

(1-(2-Bromophenyl)ethyl)hydrazine: is an organic compound characterized by the presence of a bromophenyl group attached to an ethyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromophenyl)ethyl)hydrazine typically involves the reaction of 2-bromophenylhydrazine with an appropriate ethylating agent. One common method includes the diazotization of 2-bromophenylamine followed by reduction and subsequent reaction with ethylating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and reduction processes, utilizing concentrated hydrochloric acid and zinc powder as reducing agents. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1-(2-Bromophenyl)ethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Zinc powder and hydrochloric acid are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Azines and other oxidized derivatives.

    Reduction: Simpler hydrazine derivatives.

    Substitution: Various substituted phenylhydrazines.

Mechanism of Action

The mechanism of action of (1-(2-Bromophenyl)ethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions, influencing cellular processes .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

1-(2-bromophenyl)ethylhydrazine

InChI

InChI=1S/C8H11BrN2/c1-6(11-10)7-4-2-3-5-8(7)9/h2-6,11H,10H2,1H3

InChI Key

KYAVTRXZMJJWTO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NN

Origin of Product

United States

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